2-Amino-2-phenylpropanoic acid hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-phenylpropanoic acid hydrochloride typically involves the reaction of 2-amino-2-phenylpropanoic acid with hydrochloric acid. One common method includes the use of formaldehyde and hydrogen chloride in methanol and water, followed by purification through reverse phase preparative high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces the corresponding amine .
Scientific Research Applications
2-Amino-2-phenylpropanoic acid hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving amino acid metabolism and protein synthesis.
Medicine: Research into its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-Amino-2-phenylpropanoic acid hydrochloride involves its interaction with various molecular targets and pathways. It can act as a precursor in the synthesis of neurotransmitters and other biologically active compounds. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: An essential amino acid and a precursor to 2-Amino-2-phenylpropanoic acid hydrochloride.
Tyrosine: Another amino acid that shares structural similarities.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its free acid form .
Properties
IUPAC Name |
2-amino-2-phenylpropanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVPLCVIBPZJQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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